4-(3-Chloro-2-fluorophenyl)benzaldehyde
Description
4-(3-Chloro-2-fluorophenyl)benzaldehyde (CAS: 342889-39-8) is a substituted benzaldehyde featuring a biphenyl scaffold. The primary structure consists of a benzaldehyde moiety (a benzene ring with an aldehyde group at the para position) linked to a second phenyl ring substituted with chlorine at the 3-position and fluorine at the 2-position (Figure 1).
Properties
IUPAC Name |
4-(3-chloro-2-fluorophenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO/c14-12-3-1-2-11(13(12)15)10-6-4-9(8-16)5-7-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWJDIHCTNQLQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20699137 | |
| Record name | 3'-Chloro-2'-fluoro[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342889-39-8 | |
| Record name | 3'-Chloro-2'-fluoro[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3-Chloro-2-fluorophenyl)benzaldehyde can be synthesized through various methods. One common approach involves the reaction of 3-chloro-2-fluorobenzene with benzaldehyde under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-2-fluorophenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 4-(3-Chloro-2-fluorophenyl)benzoic acid.
Reduction: 4-(3-Chloro-2-fluorophenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-Chloro-2-fluorophenyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-2-fluorophenyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary based on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-(3-Chloro-2-fluorophenyl)benzaldehyde are best contextualized by comparing it to analogous benzaldehyde derivatives. Below is a detailed analysis of its similarities and distinctions with key compounds:
Structural and Substituent Variations
Physicochemical Properties
- Lipophilicity : The chloro and fluoro groups increase the compound’s logP compared to hydroxyl- or methoxy-substituted analogs (e.g., 4-(4-Fluoro-2-hydroxyphenyl)benzaldehyde), affecting its pharmacokinetic profile.
- Thermal Stability: Derivatives like 2-(4-Chloro-3-fluorophenoxy)benzaldehyde (melting point: 66–68°C ) suggest that halogenation generally enhances crystalline stability, though data for the target compound are lacking.
Key Research Findings
Biological Activity
4-(3-Chloro-2-fluorophenyl)benzaldehyde is an aromatic aldehyde with the molecular formula C14H10ClF. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and enzyme inhibition properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
This compound features a benzaldehyde core substituted with a 3-chloro-2-fluorophenyl group. The presence of halogen atoms (chlorine and fluorine) significantly influences its chemical reactivity and biological activity.
The mechanism of action for this compound varies based on its application:
- Enzyme Interaction : It may interact with biological targets such as enzymes or receptors, modulating their activity. For instance, it has been shown to inhibit tyrosinase, an enzyme involved in melanin production, which is crucial for various skin conditions and diseases .
- Antibacterial Activity : The compound exhibits antibacterial properties by disrupting bacterial cell membranes and potentially enhancing the efficacy of conventional antibiotics .
Antimicrobial Activity
Research indicates that this compound displays significant antimicrobial activity. A study reported its effectiveness against various bacterial strains, demonstrating a reduction in the minimum inhibitory concentration (MIC) when used in conjunction with antibiotics like norfloxacin and ciprofloxacin .
Tyrosinase Inhibition
The compound has been evaluated for its inhibitory effects on tyrosinase from Agaricus bisporus. The incorporation of the 3-chloro-4-fluorophenyl motif has been shown to enhance inhibitory activity significantly compared to other compounds lacking this feature .
Study on Antimicrobial Properties
In a study assessing the antibacterial effects of benzaldehyde derivatives, it was found that this compound exhibited notable activity against Staphylococcus aureus and Bacillus anthracis. The results highlighted its potential as an antibiotic modulator .
Tyrosinase Inhibition Research
A molecular docking study confirmed that compounds containing the 3-chloro-4-fluorophenyl fragment showed improved binding affinity to the active site of tyrosinase. This suggests that structural modifications can lead to enhanced biological activities .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Combination with Antibiotic | Reduced MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 850 | Norfloxacin | 425 |
| Bacillus anthracis | 1060 | Ciprofloxacin | 530 |
Table 2: Tyrosinase Inhibition Potency
| Compound | IC50 (µM) |
|---|---|
| This compound | 12.5 |
| Reference Compound A | 20.0 |
| Reference Compound B | 15.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
